molecular formula C8H16F6N2O4S2 B1452322 Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 268536-05-6

Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1452322
CAS No.: 268536-05-6
M. Wt: 382.3 g/mol
InChI Key: NFLGAVZONHCOQE-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to act as a strong ionic conductor, facilitating the transport of ions in electrochemical systems . This property is particularly valuable in applications such as energy storage and conversion .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;trimethyl(propyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N.C2F6NO4S2/c1-5-6-7(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAVZONHCOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693719
Record name N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268536-05-6
Record name N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
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Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
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Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
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Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
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Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 6
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Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
Customer
Q & A

Q1: What is the surface structure of [TMPA][TFSI] and how was it determined?

A1: High-resolution Rutherford backscattering spectroscopy (HRBS) revealed that [TMPA][TFSI] exhibits molecular ordering at its surface. [, ] The dominant conformation of the [TFSI] anion at the surface is C1, with the CF3 groups oriented towards the vacuum. [, ] This ordered structure is significant for understanding the interactions of this ionic liquid with other materials.

Q2: How does the choice of cation in an ionic liquid affect perovskite solar cell performance?

A2: Research indicates that incorporating [TMPA][TFSI] at the TiO2/perovskite interface in solar cells, combined with a low-temperature chlorobenzene antisolvent treatment, can enhance both device efficiency and stability. [] This suggests that the specific interactions between the [TMPA] cation and the perovskite material play a crucial role in optimizing charge transport and reducing degradation pathways within the solar cell.

Q3: What makes HRBS a suitable technique for studying [TMPA][TFSI]?

A3: HRBS offers excellent surface sensitivity and depth resolution (~10 nm, and sub-nm with specialized setups), making it ideal for analyzing ultra-thin films and surface structures. [] This technique's non-destructive nature is particularly beneficial for studying sensitive materials like ionic liquids. [] In the case of [TMPA][TFSI], HRBS provided direct evidence of molecular ordering at the surface, highlighting the technique's power in elucidating structural details critical for understanding material properties. [, ]

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